molecular formula C14H21N5O6S B1580572 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid CAS No. 971-74-4

3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid

Cat. No. B1580572
CAS RN: 971-74-4
M. Wt: 387.41 g/mol
InChI Key: WFZKRNIMSVDNBU-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-(2-aminoethyl)-1H-indol-5-ol: This compound is a derivative of psilocin and has been found to target the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The Serotonin Receptor plays a crucial role in transmitting signals in the brain and contributes to feelings of well-being and happiness .

2-amino-3-methyl-4H-imidazol-5-one: Imidazole derivatives have been found to bind with high affinity to multiple receptors, suggesting a broad range of potential targets .

Sulfuric Acid: As a strong acid, sulfuric acid does not have a specific biological target. Instead, it can cause protein denaturation and cell membrane disruption upon contact.

Mode of Action

3-(2-aminoethyl)-1H-indol-5-ol: This compound acts as an agonist at the 5-HT2A receptor, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including changes in perception and mood .

2-amino-3-methyl-4H-imidazol-5-one: Imidazole derivatives are known to interact with various biological targets, leading to a range of potential effects .

Sulfuric Acid: Sulfuric acid acts by donating protons (H+ ions), which can disrupt biological molecules and structures, leading to cell damage or death.

Biochemical Pathways

3-(2-aminoethyl)-1H-indol-5-ol: The activation of the 5-HT2A receptor by this compound can affect various biochemical pathways. For example, it can influence the release of neurotransmitters, modulate neural plasticity, and impact mood and perception .

2-amino-3-methyl-4H-imidazol-5-one: Given the broad range of potential targets, it is likely that multiple pathways could be affected .

Sulfuric Acid: As a strong acid, sulfuric acid does not specifically interact with biochemical pathways. Instead, it can cause widespread damage to biological structures.

Result of Action

3-(2-aminoethyl)-1H-indol-5-ol: The activation of the 5-HT2A receptor by this compound can lead to changes in mood and perception, potentially providing therapeutic benefits for conditions like depression .

2-amino-3-methyl-4H-imidazol-5-one: Given the broad range of potential targets, it could have various effects depending on the specific context .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid' involves the synthesis of each compound separately and then the formation of the final compound through a reaction between the two compounds in the presence of sulfuric acid.", "Starting Materials": [ "Indole", "Ethylene diamine", "Acetic anhydride", "Methyl isocyanate", "Sulfuric acid" ], "Reaction": [ "Synthesis of 3-(2-aminoethyl)-1H-indol-5-ol:", "- Indole is reacted with ethylene diamine in the presence of acetic anhydride to form 3-(2-aminoethyl)-1H-indol-5-ol.", "Synthesis of 2-amino-3-methyl-4H-imidazol-5-one:", "- Methyl isocyanate is reacted with ammonia to form 2-amino-3-methyl-4H-imidazol-5-one.", "Formation of final compound:", "- 3-(2-aminoethyl)-1H-indol-5-ol and 2-amino-3-methyl-4H-imidazol-5-one are reacted together in the presence of sulfuric acid to form the final compound." ] }

CAS RN

971-74-4

Product Name

3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid

Molecular Formula

C14H21N5O6S

Molecular Weight

387.41 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

WFZKRNIMSVDNBU-UHFFFAOYSA-N

SMILES

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O

Origin of Product

United States

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